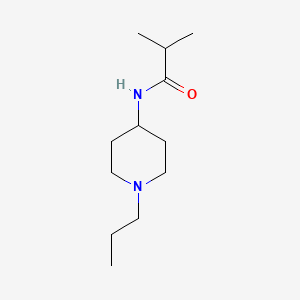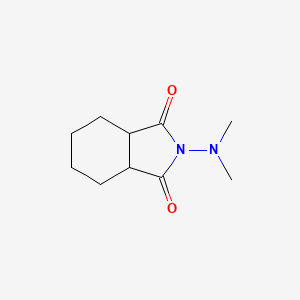
2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a methoxy group in the structure of this compound enhances its chemical properties, making it a compound of interest for various scientific research applications.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can impact cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It’s known that the compound can induce various changes at the molecular and cellular levels, potentially influencing cell function .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to quinoline derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could range from binding to enzymatic inhibition or activation, which could influence biochemical reactions.
Cellular Effects
Given its structural features, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide remains to be determined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in enzyme activity and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential antibacterial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials, such as liquid crystals and dyes, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-N-(8-methoxyquinolin-4-yl)benzamide
- 2-fluoro-N-(2-methylquinolin-4-yl)benzamide
- 8-methoxy-2-methylquinolin-4-yl)benzamide
Uniqueness
2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide is unique due to the combination of the fluorine atom, methoxy group, and methyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the fluorine atom, in particular, enhances its binding affinity and selectivity for certain molecular targets, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
2-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-10-15(13-7-5-9-16(23-2)17(13)20-11)21-18(22)12-6-3-4-8-14(12)19/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPANPGKXMKMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4972169.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
![hexyl 4-[[(E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)

![[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dichlorophenyl)-N'-methylcarbamimidothioate](/img/structure/B4972206.png)
![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)

![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)

![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4972229.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide](/img/structure/B4972237.png)
